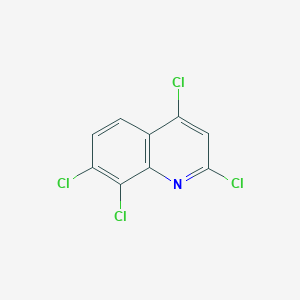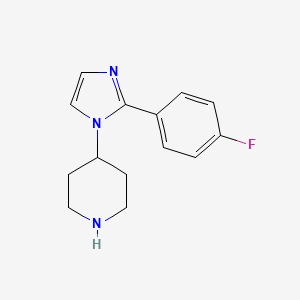
4-(2-(4-Fluorophenyl)-1H-imidazol-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Fluorophenyl)-1H-imidazol-1-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an imidazole ring and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Fluorophenyl)-1H-imidazol-1-yl)piperidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane or similar compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity. The use of catalysts and specific reaction conditions tailored to large-scale production is also common.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-Fluorophenyl)-1H-imidazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(2-(4-Fluorophenyl)-1H-imidazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of beta-secretase 1, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease . The compound’s effects are mediated through binding to the active site of the target enzyme or receptor, thereby modulating its activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Fluorobenzyl)piperidine: A compound with a similar piperidine core but different substituents, used in various pharmacological studies.
N-Phenyl-4-piperidinamine (4-AP): Another piperidine derivative with distinct biological activities.
Uniqueness
4-(2-(4-Fluorophenyl)-1H-imidazol-1-yl)piperidine is unique due to its combination of a fluorophenyl group and an imidazole ring, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in other similar compounds.
Propriétés
Formule moléculaire |
C14H16FN3 |
|---|---|
Poids moléculaire |
245.29 g/mol |
Nom IUPAC |
4-[2-(4-fluorophenyl)imidazol-1-yl]piperidine |
InChI |
InChI=1S/C14H16FN3/c15-12-3-1-11(2-4-12)14-17-9-10-18(14)13-5-7-16-8-6-13/h1-4,9-10,13,16H,5-8H2 |
Clé InChI |
JMVJEQSIFOEVPL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2C=CN=C2C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11791751.png)
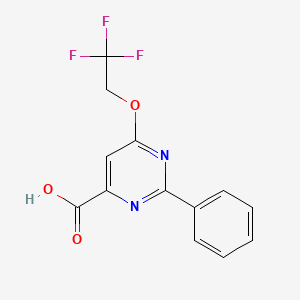

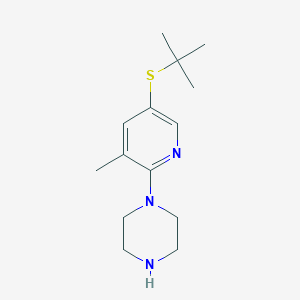

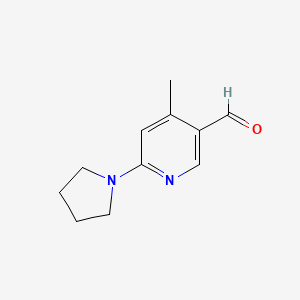



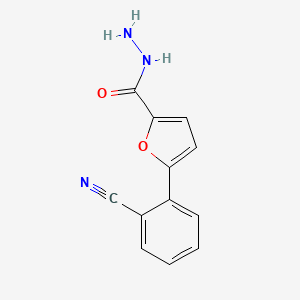
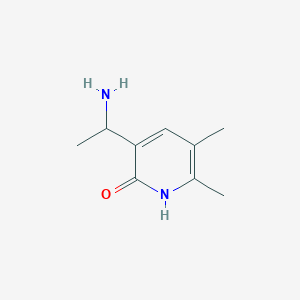

![1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11791806.png)
